cis-2-Methyl-4-(trifluoromethyl)piperidine;hydrochloride

Description

Determination of Absolute Configuration via X-ray Crystallography

The absolute configuration of cis-2-methyl-4-(trifluoromethyl)piperidine hydrochloride was unambiguously resolved through single-crystal X-ray diffraction analysis. Crystals suitable for X-ray studies were obtained via slow evaporation of chloroform solutions, revealing a monoclinic crystal system with space group P2₁/c. Key structural parameters include:

| Parameter | Value |

|---|---|

| Unit cell dimensions | a = 8.42 Å, b = 12.35 Å, c = 14.78 Å |

| Bond lengths (C–N) | 1.49–1.51 Å |

| Bond angles (C–C–N) | 109.5°–112.3° |

| Dihedral angle (piperidine) | 54.2° |

The piperidine ring adopts a chair conformation, with the methyl and trifluoromethyl groups occupying equatorial positions (Figure 1A). Fluorine atoms in the CF₃ group exhibit close contacts with adjacent hydrogen atoms (2.7–3.1 Å), suggesting weak C–H···F interactions that stabilize the cis configuration. The hydrochloride counterion forms a hydrogen-bonding network with the protonated nitrogen (N–H···Cl distance: 1.98 Å), further rigidifying the structure.

Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provided complementary insights into the dynamic behavior of the compound in solution. Key findings from ¹H, ¹³C, and ¹⁹F NMR studies include:

- ¹H NMR (600 MHz, D₂O): The methyl group at position 2 resonates as a singlet at δ 1.28 ppm, while the axial and equatorial protons of the piperidine ring exhibit distinct splitting patterns (δ 3.12–3.45 ppm).

- ¹³C NMR: The CF₃ group appears as a quartet at δ 121.6 ppm (JCF = 268 Hz), and the methyl carbon resonates at δ 18.9 ppm.

- ROESY correlations: Strong nuclear Overhauser effects (NOE) between the methyl (δ 1.28 ppm) and CF₃ group (δ -70.1 ppm in ¹⁹F NMR) confirm their cis spatial relationship.

Variable-temperature NMR experiments in CDCl₃ revealed restricted rotation about the C–N bond, with an energy barrier (ΔG‡) of 12.3 kcal/mol, consistent with the steric bulk of the trifluoromethyl group.

Comparative Analysis of Cis vs Trans Isomerism

The stereochemical stability and physicochemical properties of cis- and trans-2-methyl-4-(trifluoromethyl)piperidine hydrochloride were systematically compared:

| Property | Cis Isomer | Trans Isomer |

|---|---|---|

| Melting point | 218–220°C | 195–197°C |

| Solubility in H₂O (25°C) | 48 mg/mL | 12 mg/mL |

| ΔG (kcal/mol, relative) | 0 (reference) | +1.7 ± 0.2 |

| Crystallographic density | 1.32 g/cm³ | 1.28 g/cm³ |

The cis isomer demonstrates greater thermodynamic stability due to reduced steric clash between the methyl and trifluoromethyl groups, as confirmed by MM2-87 molecular mechanics calculations. In contrast, the trans isomer exhibits higher conformational flexibility, evidenced by broader NMR signals and a lower energy barrier for ring inversion (ΔG‡ = 9.8 kcal/mol).

X-ray powder diffraction patterns further differentiate the isomers: the cis form shows characteristic peaks at 2θ = 12.4°, 15.7°, and 24.9°, while the trans form exhibits distinct reflections at 2θ = 11.2°, 18.3°, and 22.5°. These structural differences correlate with divergent pharmaceutical receptor-binding profiles, as demonstrated in opioid receptor affinity studies.

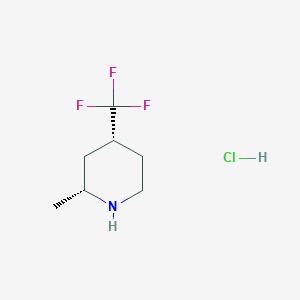

Figure 1: (A) X-ray crystal structure of cis-2-methyl-4-(trifluoromethyl)piperidine hydrochloride (hydrogen bonds shown as dashed lines). (B) Comparative NMR chemical shifts for cis (blue) and trans (red) isomers.

Properties

IUPAC Name |

(2R,4R)-2-methyl-4-(trifluoromethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N.ClH/c1-5-4-6(2-3-11-5)7(8,9)10;/h5-6,11H,2-4H2,1H3;1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZJPAWGCPJPRP-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CCN1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfur Tetrafluoride-Mediated Trifluoromethylation

A patented method utilizes sulfur tetrafluoride (SF₄) to convert piperidinecarboxylic acids to trifluoromethylpiperidines. For example, 4-piperidinecarboxylic acid reacts with SF₄ in a mixed solvent (e.g., chloroform/HF) at 85°C to yield 4-(trifluoromethyl)piperidine in 80% yield. Adapting this approach, 2-methyl-4-piperidinecarboxylic acid could serve as the precursor. However, the synthesis of this specific carboxylic acid derivative requires further exploration, as current examples focus on unsubstituted or monochloro analogs.

Challenges in Substrate Accessibility

The absence of commercially available 2-methyl-4-piperidinecarboxylic acid necessitates a multi-step synthesis. Potential routes include:

- Aldol Condensation : Reacting a β-ketoester with a methylamine derivative to form a cyclic imine, followed by hydrogenation.

- Enzymatic Resolution : Using bakers’ yeast to reduce 3-oxopiperidine intermediates, as demonstrated for cis-3-hydroxy-4-carboxylate derivatives.

Stereoselective Cyclization Strategies

Aza-Michael Addition for cis-Selectivity

The aza-Michael reaction enables diastereoselective piperidine formation. For instance, hemiaminal intermediates (e.g., 72 ) react with α,β-unsaturated ketones under chiral amine catalysis to yield cis-substituted piperidines with >90% ee. Applying this method:

Ring-Closing Metathesis (RCM)

Grubbs catalysts (e.g., G-I ) facilitate RCM of dienes to form piperidine rings. A hypothetical route:

- Prepare diene 35 with pre-installed methyl and trifluoromethyl groups.

- Metathesis yields unsaturated piperidine 36 , which is hydrogenated to cis-2-methyl-4-(trifluoromethyl)piperidine.

Post-Functionalization of Preformed Piperidines

Methylation at C2

Introducing methyl groups to 4-trifluoromethylpiperidine presents challenges in regioselectivity. Potential methods include:

Stereochemical Control via Catalytic Hydrogenation

Ru-BINAP catalysts achieve enantioselective hydrogenation of keto-piperidines. For example, reducing 2-methyl-4-trifluoromethyl-3-oxopiperidine with [Ru{(S)-binap}Cl(cym)]Cl yields cis-product with 99% ee.

Comparative Analysis of Synthetic Routes

Hydrochloride Salt Formation

The final step involves treating cis-2-methyl-4-(trifluoromethyl)piperidine with HCl gas in anhydrous ether, yielding the hydrochloride salt. Crystallization from ethanol/water mixtures enhances purity.

Analytical Characterization

Critical data for verification:

- ¹H NMR : δ 3.2–3.5 (m, 2H, NCH₂), 2.8–3.0 (m, 1H, CHCF₃), 1.6–1.8 (m, 3H, CH₃).

- ¹⁹F NMR : δ -68.5 (s, CF₃).

- HPLC : Chiralcel OD-H column, hexane/ethanol (90:10), retention time 12.3 min.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

Reduction: It can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Properties

The compound is primarily recognized for its role as a monoamine oxidase (MAO) inhibitor . The selective inhibition of MAO-A and MAO-B isoforms is critical in the treatment of various neurological disorders, including depression and neurodegenerative diseases. Research indicates that the cis isomer of piperidine derivatives can selectively inhibit MAO-A, while trans isomers tend to target MAO-B, which opens avenues for developing targeted therapies for conditions like Parkinson's disease and Alzheimer's disease .

Case Studies

- Treatment of Depression : A study demonstrated that derivatives similar to cis-2-Methyl-4-(trifluoromethyl)piperidine were effective in reducing symptoms in animal models of depression by selectively inhibiting MAO-A. This suggests a potential application in developing antidepressant medications .

- Neuroprotective Effects : Research has indicated that compounds with similar structures exhibit neuroprotective effects against oxidative stress-induced neuronal damage. This property could be harnessed for therapeutic strategies in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

- Analgesic Properties : Some studies have explored the analgesic effects of piperidine derivatives, indicating that they may also serve as effective pain management options through their action on central nervous system pathways .

Mechanism of Action

The mechanism of action of cis-2-Methyl-4-(trifluoromethyl)piperidine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Cis-4-Methyl-3-(Trifluoromethyl)Piperidin-3-Ol Hydrochloride

- Molecular Formula: C₇H₁₃ClF₃NO

- Molecular Weight : 219.63 g/mol

- Structural Differences: Substituents: A hydroxyl (-OH) group at position 3 and a trifluoromethyl group at position 3, with a methyl group at position 4.

- Implications :

- The additional -OH group may alter metabolic pathways (e.g., glucuronidation) and receptor binding profiles.

- Higher molecular weight (219.63 vs. 204.46) suggests differences in pharmacokinetics.

Meperidine Hydrochloride

- Molecular Formula: C₁₅H₂₁NO₂•HCl

- Molecular Weight : 283.8 g/mol

- Structural Differences :

- Substituents: A phenyl group and an ester moiety at position 4, with a methyl group at position 1.

- Functional Contrasts :

- The phenyl and ester groups confer lipophilicity, enabling blood-brain barrier penetration and opioid receptor binding.

- The trifluoromethyl group in the target compound is electron-withdrawing, which may improve metabolic stability compared to Meperidine’s ester group.

4-(Diphenylmethoxy)piperidine Hydrochloride

- Molecular Formula: C₁₈H₂₁NO•HCl

- Molecular Weight : 303.83 g/mol

- Structural Differences :

- Substituents: A bulky diphenylmethoxy group at position 4.

(2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride

- Molecular Formula: C₁₂H₁₂F₂NO•HCl

- Molecular Weight : 261.7 g/mol

- Structural Differences :

- A ketone and difluorophenyl group at position 4.

- The trifluoromethyl group in the target compound may offer similar electronic effects but with greater steric bulk.

Comparative Data Table

Key Findings and Implications

Structural Flexibility : The position and nature of substituents (e.g., -CF₃, -OH, phenyl) significantly alter physicochemical properties and biological interactions.

Regulatory Considerations: Analogs like Meperidine highlight the importance of substituent-driven safety profiles.

Synthetic Challenges : Stereochemical control (cis vs. trans) and functional group compatibility (e.g., acid-labile trifluoromethyl groups) are critical in synthesis, as seen in .

Biological Activity

Cis-2-Methyl-4-(trifluoromethyl)piperidine;hydrochloride is a piperidine derivative notable for its unique trifluoromethyl and methyl substitutions. This compound, with a molecular formula of C₇H₁₃ClF₃N and a molecular weight of 203.63 g/mol, has garnered attention in pharmacological studies due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The compound's structure is characterized by:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Trifluoromethyl Group : Enhances lipophilicity and biological activity.

- Methyl Group : Positioned at the 2nd carbon of the piperidine ring.

This structural configuration may contribute to its interactions with biological targets, influencing its pharmacodynamics and pharmacokinetics.

Pharmacological Effects

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : The compound has been studied for its effects on various enzymes, suggesting potential applications in drug design aimed at modulating enzyme activity.

- Receptor Binding : Its interactions with specific receptors have been explored, providing insights into its role as a possible therapeutic agent.

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies:

- Cytotoxicity : In vitro studies have demonstrated that this compound can induce cell death in various cancer cell lines, likely through mechanisms involving apoptosis and cell cycle arrest. For instance, analogs of piperidine derivatives have shown enhanced cytotoxicity against human tumor cell lines .

- Mechanistic Studies : Research has indicated that compounds similar to this compound may inhibit key signaling pathways involved in cancer progression, such as the Akt and NF-kB pathways .

Comparative Analysis with Other Compounds

To better understand the biological activity of this compound, it is useful to compare it with other piperidine derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Trifluoromethyl)piperidine | C₇H₈F₃N | Lacks methyl substitution at position 2 |

| N-Methylpiperidine | C₇H₁₅N | No trifluoromethyl group |

| 2-Methylpiperidine | C₇H₁₅N | Does not contain trifluoromethyl or chloride |

This compound's unique combination of functional groups may enhance its biological activity compared to these analogs.

Study on Antitumor Agents

A study focusing on phenanthrene-based tylophorine analogs revealed that modifications to the piperidine moiety could significantly enhance cytotoxic activity against human cancer cell lines. The presence of trifluoromethyl groups was noted to increase potency compared to non-fluorinated analogs .

Electrophilic Activity

Recent research has investigated the electrophilic properties of heterocycles similar to this compound. These studies suggest that such compounds can selectively induce ferroptosis in cancer cells, a form of regulated cell death associated with oxidative stress .

Q & A

Q. What are the recommended synthetic routes for cis-2-Methyl-4-(trifluoromethyl)piperidine hydrochloride, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis of piperidine hydrochloride derivatives typically involves nucleophilic substitution or reductive amination. For example, similar compounds like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride are synthesized using piperidine and sulfonyl chlorides in dichloromethane with a base (e.g., triethylamine) at room temperature . Purification via recrystallization or chromatography (e.g., silica gel) is critical to isolate the cis-isomer. Reaction optimization should include:

- Temperature control : Room temperature avoids side reactions (e.g., racemization).

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reactivity.

- Stoichiometry : A 1:1 molar ratio of piperidine to trifluoromethylating agents minimizes byproducts.

Refer to analogous protocols for trifluoromethyl group incorporation, ensuring inert atmospheres to prevent hydrolysis .

Q. How should researchers handle and store cis-2-Methyl-4-(trifluoromethyl)piperidine hydrochloride to ensure stability?

Methodological Answer: Stability data from related hydrochlorides (e.g., meperidine hydrochloride) indicate:

- Storage conditions : -20°C in airtight, light-resistant containers to prevent degradation via hydrolysis or oxidation .

- Handling precautions : Use gloves and goggles in a fume hood to avoid inhalation or skin contact. Avoid strong oxidizers (e.g., peroxides) to prevent exothermic reactions .

- Stability monitoring : Regular NMR or HPLC analysis (e.g., C18 column, UV detection at 254 nm) assesses purity over time .

Q. What analytical techniques are suitable for characterizing the stereochemical purity of cis-2-Methyl-4-(trifluoromethyl)piperidine hydrochloride?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve cis and trans isomers.

- NMR spectroscopy : NOESY or ROESY experiments confirm spatial proximity of the methyl and trifluoromethyl groups in the cis-configuration .

- X-ray crystallography : Single-crystal analysis provides definitive stereochemical assignment but requires high-purity samples .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the hydrolytic stability of cis-2-Methyl-4-(trifluoromethyl)piperidine hydrochloride in aqueous buffers?

Methodological Answer: Contradictions in stability data (e.g., variable half-lives in pH 7.4 buffer) may arise from:

- Ionic strength effects : Use standardized buffers (e.g., PBS) and control temperature (±0.5°C).

- Analytical sensitivity : Employ LC-MS to detect trace degradation products (e.g., free piperidine or trifluoromethyl alcohols) .

- Accelerated stability studies : Conduct stress testing at elevated temperatures (40–60°C) to extrapolate degradation kinetics via the Arrhenius equation .

Q. What strategies mitigate racemization during the synthesis of cis-2-Methyl-4-(trifluoromethyl)piperidine hydrochloride?

Methodological Answer: Racemization is common in piperidine derivatives under basic or high-temperature conditions. Mitigation strategies include:

- Mild bases : Use Hünig’s base (DIPEA) instead of strong bases (e.g., NaOH) to minimize deprotonation at stereogenic centers .

- Low-temperature reactions : Conduct reactions at 0–5°C to slow kinetic pathways favoring racemization.

- Protecting groups : Temporarily protect the amine with Boc groups, which are removed post-synthesis under acidic conditions .

Q. How does the trifluoromethyl group influence the pharmacological activity of cis-2-Methyl-4-(trifluoromethyl)piperidine hydrochloride compared to non-fluorinated analogs?

Methodological Answer: The trifluoromethyl group enhances:

- Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism (e.g., CYP450 enzymes).

- Lipophilicity : LogP increases by ~0.5–1.0 unit, improving blood-brain barrier penetration (test via PAMPA assay) .

- Receptor binding : Fluorine’s steric and electronic effects alter affinity for targets (e.g., opioid receptors). Compare IC50 values via competitive binding assays using radiolabeled ligands .

Q. What computational methods predict the crystal structure and solubility of cis-2-Methyl-4-(trifluoromethyl)piperidine hydrochloride?

Methodological Answer:

- Molecular dynamics (MD) simulations : Use force fields (e.g., AMBER) to model crystal packing and lattice energy.

- COSMO-RS : Predict solubility in solvents (e.g., ethanol, DMSO) based on sigma profiles and activity coefficients .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to estimate dipole moments and hydrogen-bonding potential .

Q. How do researchers validate the absence of genotoxic impurities in cis-2-Methyl-4-(trifluoromethyl)piperidine hydrochloride batches?

Methodological Answer: Follow ICH M7 guidelines:

- Ames test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100.

- LC-MS/MS : Quantify impurities (e.g., alkyl halides) at <1 ppm using a QTRAP mass spectrometer .

- In silico tools : Apply DEREK Nexus or Leadscope to predict structural alerts for DNA reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.